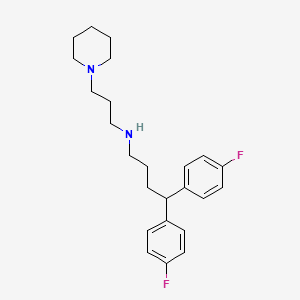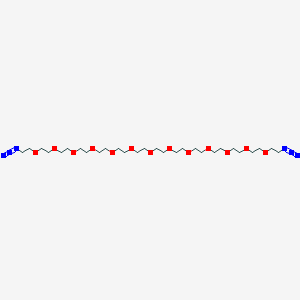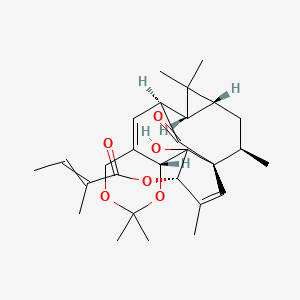
Ingenol 5,20-Acetonide-3-O-angelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingenol 5,20-Acetonide-3-O-angelate is a natural compound derived from plants, specifically from the Gramineae family. It is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ingenol 5,20-Acetonide-3-O-angelate can be synthesized through a series of chemical reactions involving the modification of ingenol, another diterpenoid. The synthesis typically involves the protection of hydroxyl groups, followed by acylation and deprotection steps. Common reagents used in these reactions include acetic anhydride, pyridine, and dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes. The compound is typically isolated from plants using solvents like ethanol or ether, and further purified using techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ingenol 5,20-Acetonide-3-O-angelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Ingenol 5,20-Acetonide-3-O-angelate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has shown potential in the treatment of certain skin conditions and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ingenol 5,20-Acetonide-3-O-angelate involves the activation of protein kinase C (PKC) and the subsequent modulation of various signaling pathways. This activation leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation. The compound also affects the expression of genes involved in inflammation and immune response .
Comparación Con Compuestos Similares
Ingenol 5,20-Acetonide-3-O-angelate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Ingenol: A precursor to this compound with similar biological activities.
Ingenol 3-Angelate: Another derivative of ingenol with distinct biological properties.
Ingenol-3,45,20-diacetonide: A compound with similar chemical structure but different biological activities.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C28H38O6 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |
Clave InChI |
STFFIQHUWFISBB-ZFUJAFNPSA-N |
SMILES isomérico |
CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


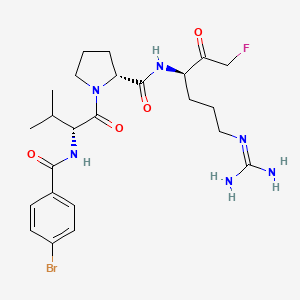
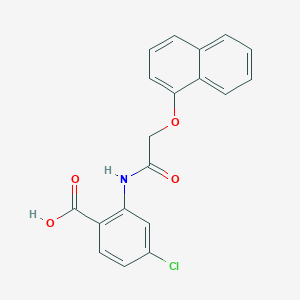
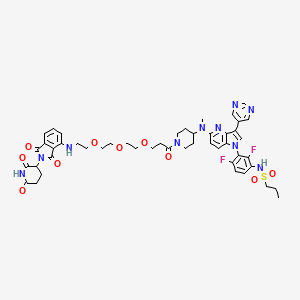
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
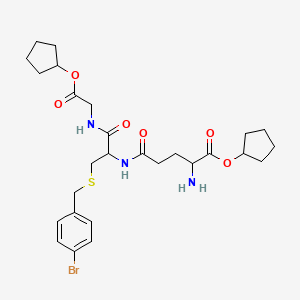
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
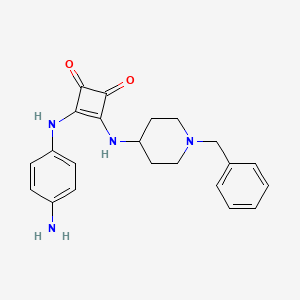
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
